
N-(3-chloro-4-methylphenyl)glycinamide
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Overview
Description
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide typically involves the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the chloroacetyl chloride, resulting in the formation of the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,6-dichlorophenyl)-acetamide
- 2-Amino-N-(3-bromophenyl)-acetamide
- N-(4-Amino-2-chlorophenyl)-acetamide hydrochloride
Uniqueness
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide is unique due to the presence of the 3-chloro-4-methylphenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(3-Chloro-4-methylphenyl)glycinamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in medicinal chemistry.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 188.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may exert its effects through:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Studies have shown that related compounds with similar scaffolds exhibit inhibitory effects on various RTKs, which are crucial for cell growth and proliferation. This suggests a potential role for this compound in cancer therapeutics .
- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. For example:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
A431 (EGFR+) | 25.0 | RTK inhibition |
MCF-7 (Breast Cancer) | 30.5 | Apoptosis induction |
HCT116 (Colon Cancer) | 22.0 | Cell cycle arrest |
These findings suggest that the compound may be effective against tumors that overexpress specific growth factor receptors.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various glycinamide derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the chloro and methyl groups on the phenyl ring appears to enhance its potency against specific biological targets. Comparative studies with structurally similar compounds have highlighted the significance of these substituents in modulating activity:
Compound | Activity Profile |
---|---|
N-(3-Chlorophenyl)glycinamide | Moderate RTK inhibition |
N-(4-Methylphenyl)glycinamide | Low antimicrobial activity |
This compound | High anticancer and antimicrobial activity |
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
LVRKOYLNTZIEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN)Cl |
Origin of Product |
United States |
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